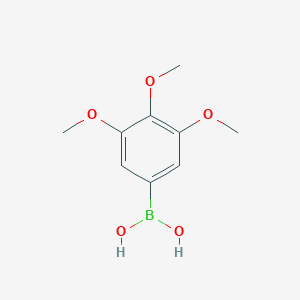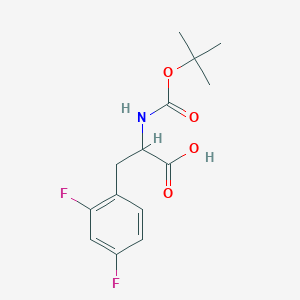
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine involves metalation of difluoroanilines with butyllithium followed by treatment with methyl chloroformate. The fluorine atoms play a crucial role in directing the regiocontrol of metallation, demonstrating the influence of fluorine on synthetic routes (Thornton & Jarman, 1990). Further, the synthesis of isotopomers highlights the importance of solvent choice in achieving high isotopic enrichment, which is critical for the utility of this compound in vibrational spectroscopy studies (Bazewicz et al., 2011).
Molecular Structure Analysis
The molecular structure and conformation of N-(tert-Butoxycarbonyl) derivatives have been extensively studied, revealing insights into the arrangement and behavior of such compounds. X-ray diffraction and infrared absorption studies, for example, have shown that N-protected aromatic α-amino acids like N-tert-butyloxycarbonyl-l-phenylalanine do not form intramolecular hydrogen bonds in the solid state, indicating specific conformational preferences (Benedetti et al., 1980).
Aplicaciones Científicas De Investigación
Tert-Butoxycarbonylation of Amino Acids
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine has been used in the tert-butoxycarbonylation of amino acids and their derivatives. This process is essential in creating various protected amino acids, useful in peptide synthesis and pharmaceutical research (Keller et al., 2003).
Synthesis of Isotopomers
The compound has been utilized in synthesizing isotopomers like N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester. These isotopomers are significant in expanding the utility of the nitrile symmetric stretch vibration of modified amino acids as vibrational reporters of local environments (Bazewicz et al., 2011).
Infrared Spectra Analysis
The infrared spectra of N-(tert-butoxycarbonyl)-amino acids, including N-(tert-butoxycarbonyl)-2,4-difluorophenylalanine, have been investigated. This research is valuable for understanding the molecular interactions and structural properties of these compounds at various temperatures (Bruyneel & Zeegers-Huyskens, 2000).
Safety And Hazards
Direcciones Futuras
The use of the N-tert-Butoxycarbonyl (Boc) group in organic synthesis is well-established, and its applications continue to be explored in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the installation and removal of the Boc group, as well as exploring its use in the synthesis of new compounds .
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585607 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
CAS RN |
174691-78-2 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


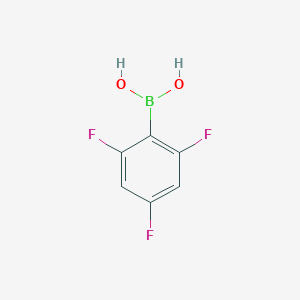


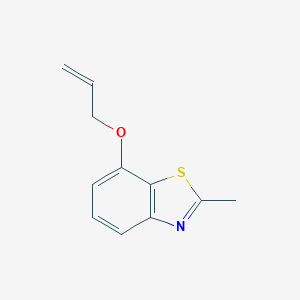
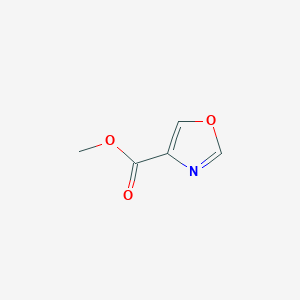
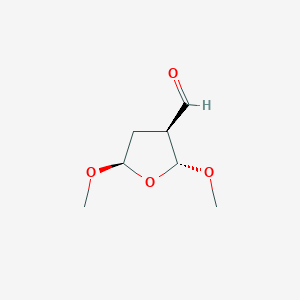

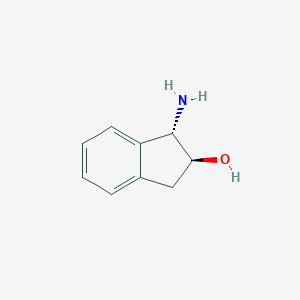
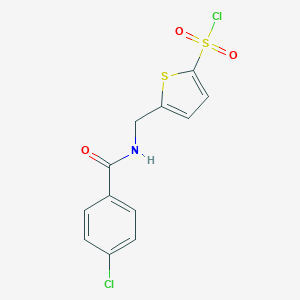
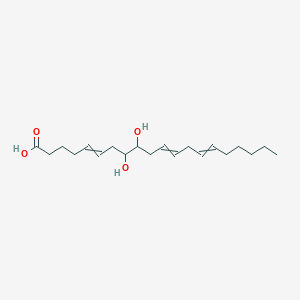
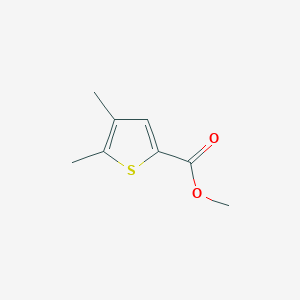
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
